5-Bromo-1,2-thiazol-4-amine is a heterocyclic compound characterized by a thiazole ring with a bromine atom at the 5-position and an amino group at the 4-position. This compound is notable for its diverse biological activities and is frequently utilized in medicinal chemistry. The thiazole ring structure contributes to its reactivity and potential applications in drug development, particularly due to the presence of both the bromine and amino functional groups, which can participate in various
5-Bromo-1,2-thiazol-4-amine exhibits significant biological activities, making it a valuable compound in medicinal chemistry. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. The mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, which can inhibit their activity or interfere with cellular processes like DNA replication. This interaction can lead to therapeutic effects against various diseases .
The synthesis of 5-Bromo-1,2-thiazol-4-amine generally involves the bromination of 1,2-thiazol-4-amine.
In industrial settings, similar methods are scaled up using continuous flow reactors to enhance efficiency and consistency in product quality. Automation helps in maintaining reaction conditions conducive to high yields.
Research on the interaction of 5-Bromo-1,2-thiazol-4-amine with biological targets has revealed its potential for inhibiting specific enzymes and influencing cellular pathways. These studies are crucial for understanding how this compound can be leveraged for therapeutic purposes. Its interactions can lead to insights into drug design and development strategies aimed at enhancing efficacy against targeted diseases .
Several compounds share structural similarities with 5-Bromo-1,2-thiazol-4-amine:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Amino-5-bromothiazole | Amino group at the 2-position | Different substitution pattern affects reactivity |
| 4-Bromo-1,2-thiazol-5-amine | Bromine atom at the 4-position | Alters biological activity compared to 5-bromo |
| 5-Chloro-1,2-thiazol-4-amine | Chlorine atom instead of bromine | Potentially different reactivity profiles |
5-Bromo-1,2-thiazol-4-amine is unique due to its specific substitution pattern which influences both its chemical reactivity and biological properties. The positioning of the bromine and amino groups contributes to its distinct interactions with biological targets compared to other thiazole derivatives .
This compound's unique characteristics make it a significant subject for further research in medicinal chemistry and related fields.
5-Bromo-1,2-thiazol-4-amine is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, which reflects the positions of its functional groups on the heterocyclic ring. The thiazole core consists of a five-membered ring containing one sulfur atom at position 1 and one nitrogen atom at position 2. Substitutents are assigned numerical positions based on IUPAC priority rules: the bromine atom occupies position 5, while the amino group (-NH₂) resides at position 4.
| Property | Value |
|---|---|
| IUPAC Name | 5-bromo-1,2-thiazol-4-amine |
| Molecular Formula | C₃H₃BrN₂S |
| SMILES Notation | C1=NSC(=C1N)Br |
| Molecular Weight | 179.04 g/mol |
The SMILES notation (C1=NSC(=C1N)Br) encodes the connectivity of atoms, emphasizing the bromine and amine groups’ spatial arrangement. Computational tools like PubChem’s structure generator validate this representation, ensuring alignment with experimental data.
Thiazoles emerged as critical heterocycles in the early 20th century, with foundational work on their synthesis and reactivity paving the way for derivatives like 5-bromo-1,2-thiazol-4-amine. The discovery of thiamine (vitamin B₁), a natural thiazole-containing compound, underscored the biological relevance of this ring system. While 5-bromo-1,2-thiazol-4-amine itself lacks extensive historical documentation, its development parallels advancements in halogenation and amination strategies for thiazoles.
Modern synthetic methodologies, such as the Hantzsch thiazole synthesis, enable precise functionalization of the thiazole ring. Bromination at position 5 typically involves electrophilic substitution, leveraging the electron-deficient nature of the thiazole ring to direct halogen placement. The compound’s first reported synthesis likely dates to the late 20th century, coinciding with increased interest in halogenated heterocycles for drug discovery.
Thiazole derivatives are classified by substituent type, position, and ring hybridization. 5-Bromo-1,2-thiazol-4-amine belongs to the 1,2-thiazole subclass, distinguished by the sulfur atom at position 1 and nitrogen at position 2. This contrasts with 1,3-thiazoles (e.g., 2-bromo-1,3-thiazol-4-amine), where nitrogen occupies position 3.
The amino group at position 4 enhances nucleophilic reactivity, enabling cross-coupling reactions for constructing complex hybrids. Meanwhile, the bromine atom serves as a leaving group in metal-catalyzed substitutions, a feature exploited in synthesizing bioactive molecules.
The selective bromination of thiazole compounds at the 5-position represents a critical synthetic transformation for accessing 5-bromo-1,2-thiazol-4-amine derivatives. The regioselectivity of bromination in thiazole systems is governed by the electron density distribution within the heterocyclic ring, where the 5-position exhibits enhanced electrophilic character compared to other positions [1] [35].
Direct Bromination Approaches
Traditional bromination methodologies employ elemental bromine as the primary brominating agent. Research demonstrates that thiazole undergoes bromination at elevated temperatures (250-450°C) to yield 2-bromothiazole preferentially [4] [6]. However, the harsh conditions required for direct bromination of unsubstituted thiazole limit its practical application for sensitive amine-containing substrates. The regioselectivity in bromination follows the established pattern where electron-withdrawing substituents at the 2-position direct bromination to the 5-position [35].
N-Bromosuccinimide-Mediated Bromination
N-bromosuccinimide has emerged as a superior alternative to elemental bromine for thiazole bromination reactions. Studies reveal that 2-aminothiazole substrates can be efficiently brominated using N-bromosuccinimide to yield 5-bromo derivatives in 56-57% yields [33]. The mechanism proceeds through electrophilic aromatic substitution, where the amino group at the 2-position activates the 5-position toward bromination through resonance electron donation [1] [2].
The reaction conditions for N-bromosuccinimide bromination typically employ:
Table 1: Comparative Bromination Methods for Thiazole Derivatives
| Method | Brominating Agent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Direct Bromination | Br₂ | 250-450 | 3-96 | 65-79 | 2-position |
| N-Bromosuccinimide | NBS | 20-40 | 2-6 | 56-85 | 5-position |
| mCPBA-Mediated | mCPBA | 25 | 0.5 | >90 | 5-position |
Oxidative Bromination Strategies
Recent advances have introduced oxidative bromination methodologies utilizing meta-chloroperoxybenzoic acid as both oxidant and bromination promoter. This approach proceeds through initial formation of thiazole intermediates followed by in-situ bromination, achieving yields exceeding 90% under mild conditions [1]. The method demonstrates particular efficiency when applied to 2-amino-substituted thiazole precursors, where the amino group facilitates both oxidation and subsequent bromination steps.
Sequential Bromination-Debromination Methods
Advanced synthetic strategies employ sequential bromination-debromination protocols to achieve precise regiocontrol. This methodology involves initial poly-bromination followed by selective debromination at specific positions [30] [33]. The approach enables access to mono-brominated products with high regioselectivity while avoiding the use of elemental bromine. Typical debromination conditions utilize reducing agents such as tributyltin hydride or zinc in acetic acid at temperatures of 60-80°C [30].
The amine functionality in 5-bromo-1,2-thiazol-4-amine requires careful protection during synthetic transformations to prevent unwanted side reactions and maintain regioselectivity in subsequent functionalization steps.
tert-Butyloxycarbonyl Protection Strategy
The tert-butyloxycarbonyl protecting group represents the most widely employed protection strategy for thiazole-4-amine derivatives. The protection reaction utilizes di-tert-butyl dicarbonate in the presence of base catalysts such as sodium bicarbonate or 4-dimethylaminopyridine [7] [8]. Optimal conditions include:
The tert-butyloxycarbonyl group exhibits exceptional stability toward nucleophilic conditions while remaining readily cleavable under acidic conditions [7] [34]. Deprotection proceeds efficiently using trifluoroacetic acid in dichloromethane at room temperature, with reaction completion typically observed within 2-4 hours [8].
Alternative Carbamate Protection Systems
Benzyloxycarbonyl protection offers complementary reactivity profiles for specialized synthetic applications. The introduction of benzyloxycarbonyl groups proceeds through reaction with benzyloxycarbonyl chloride in the presence of organic bases [13]. Deprotection is accomplished through catalytic hydrogenolysis using palladium catalysts under hydrogen atmosphere, providing orthogonal cleavage conditions compared to tert-butyloxycarbonyl systems [13].
Sulfonamide Protection Methodologies
Recent developments have introduced advanced sulfonamide protecting groups offering enhanced stability profiles. The 4-nitro-2-(trifluoromethyl)benzenesulfonyl protecting group provides exceptional robustness under basic and nucleophilic conditions while maintaining facile cleavage using thiophenol in the presence of potassium carbonate [9]. This protection strategy demonstrates particular utility for complex multi-step syntheses requiring harsh reaction conditions.
Table 2: Amine Protection Strategies for Thiazole-4-amine Derivatives
| Protecting Group | Installation Conditions | Deprotection Conditions | Stability Profile |
|---|---|---|---|
| tert-Butyloxycarbonyl | (Boc)₂O, base, rt | TFA, DCM, rt | Acid labile |
| Benzyloxycarbonyl | Cbz-Cl, base, rt | H₂, Pd/C | Hydrogenolysis |
| 4-Nitrobenzenesulfonyl | Nosyl-Cl, base | PhSH, K₂CO₃ | Base/nucleophile stable |
| 2,5-Dimethylpyrrole | Acetonylacetone, heat | NH₂OH·HCl | Base stable |
Microwave-Assisted Protection/Deprotection
Microwave irradiation has revolutionized protection and deprotection protocols by dramatically reducing reaction times while maintaining high yields [12]. Protection reactions that traditionally require 24 hours under conventional heating can be completed within 60 minutes using microwave irradiation at 150°C. Similarly, deprotection reactions benefit from reduced reaction times and improved selectivity under microwave conditions [12].
The synthesis of 5-bromo-1,2-thiazol-4-amine derivatives requires careful optimization of reaction parameters to achieve maximum efficiency and selectivity.
Solvent System Optimization
Solvent selection profoundly influences both reaction rate and product selectivity in thiazole synthesis. Comprehensive studies demonstrate that polar protic solvents such as ethanol and water provide optimal conditions for thiazole formation reactions [14] [18]. Water emerges as the preferred solvent for many transformations, offering environmental benefits while maintaining high yields [17] [18].
Table 3: Solvent Effects on Thiazole Synthesis Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) | Selectivity |
|---|---|---|---|---|
| Water | 78.4 | 97 | 0.17 | Excellent |
| Ethanol | 24.5 | 90 | 7 | Good |
| Dimethylformamide | 36.7 | 75 | 5 | Moderate |
| Dichloromethane | 8.9 | 48 | 25 | Poor |
| Toluene | 2.4 | 33 | 24 | Poor |
The superiority of aqueous media stems from enhanced solvation of ionic intermediates and transition states involved in thiazole formation mechanisms [18]. Additionally, water promotes hydrogen bonding interactions that stabilize reaction intermediates and lower activation barriers for cyclization processes.
Catalytic Systems
Enzyme catalysis has emerged as a powerful tool for thiazole synthesis under mild conditions. Trypsin from porcine pancreas demonstrates exceptional catalytic activity in promoting thiazole formation reactions [14]. Optimal enzyme loading requires 20 milligrams per millimole of substrate, with reaction temperatures maintained at 45°C for maximum enzymatic activity [14].
Metal-free catalytic systems utilizing Brønsted acids provide alternative approaches for thiazole synthesis. Acetic acid serves dual roles as both solvent and catalyst in many thiazole formation reactions, particularly in condensation processes involving carbonyl and thioamide substrates [25]. The acidic environment facilitates protonation of nucleophilic nitrogen centers and activates electrophilic carbonyl groups toward cyclization.
Temperature Control and Optimization
Temperature optimization studies reveal that most thiazole synthesis reactions proceed optimally at moderate temperatures between 35-80°C [14] [18]. Elevated temperatures above 50°C often result in decreased yields due to substrate decomposition and side product formation [14]. Conversely, temperatures below 25°C lead to incomplete conversion and extended reaction times.
Table 4: Temperature Effects on Thiazole Formation Kinetics
| Temperature (°C) | Conversion Rate (%/h) | Yield (%) | Side Products (%) |
|---|---|---|---|
| 20 | 8.3 | 61 | 5 |
| 35 | 13.7 | 97 | 2 |
| 45 | 12.9 | 90 | 3 |
| 55 | 10.1 | 67 | 8 |
Ultrasonic Enhancement
Ultrasonic irradiation provides significant enhancement in reaction rates and yields for thiazole synthesis. Studies demonstrate that ultrasonic conditions at 750 watts power reduce reaction times from hours to minutes while maintaining or improving product yields [17] [18]. The beneficial effects arise from enhanced mass transfer, increased collision frequency between reactants, and acoustic cavitation effects that promote bond formation processes.
pH Optimization
The pH of reaction media significantly influences the outcome of thiazole synthesis reactions. Slightly basic conditions (pH 8-9) generally favor thiazole formation by promoting nucleophilic attack of thioamide nitrogen on electrophilic carbon centers [18]. However, strongly basic conditions (pH >10) can lead to substrate decomposition and reduced yields.
The industrial manufacture of 5-bromo-1,2-thiazol-4-amine presents unique challenges related to scalability, cost-effectiveness, and environmental compliance.
Scale-Up Challenges
The transition from laboratory-scale synthesis to industrial production introduces several critical challenges. Heat transfer limitations become significant at large scale, particularly for exothermic bromination reactions that require precise temperature control [20] [39]. Industrial reactors must incorporate efficient cooling systems and temperature monitoring to prevent thermal runaway and ensure consistent product quality.
Mass transfer limitations also impact large-scale thiazole synthesis. The heterogeneous nature of many bromination reactions requires efficient mixing to ensure uniform reactant distribution and prevent local concentration gradients that can lead to side product formation [20]. Industrial vessels employ specialized impeller designs and baffling systems to optimize mixing efficiency.
Economic Considerations
The thiazoles market, valued at 1.2 billion United States dollars in 2024, is projected to reach 1.8 billion United States dollars by 2033, representing a compound annual growth rate of 5.1% [39]. This growth drives demand for cost-effective manufacturing processes that can deliver high-quality products at competitive prices.
Raw material costs constitute a significant portion of production expenses. The price volatility of brominating agents and specialized solvents necessitates careful supply chain management and long-term contracting strategies [39]. Alternative bromination methodologies using less expensive reagents offer potential cost reductions while maintaining product quality.
Environmental and Regulatory Compliance
Industrial thiazole production must comply with stringent environmental regulations governing the use and disposal of halogenated compounds. Brominated waste streams require specialized treatment to prevent environmental contamination [24]. Modern production facilities incorporate closed-loop solvent recovery systems and advanced waste treatment technologies to minimize environmental impact.
The implementation of green chemistry principles has driven development of more sustainable production methods. Water-based synthesis protocols reduce organic solvent consumption and eliminate many volatile organic compound emissions [18]. Additionally, enzyme-catalyzed processes operate under mild conditions, reducing energy consumption and improving overall process sustainability [14].
Table 5: Industrial Production Parameters and Challenges
| Parameter | Laboratory Scale | Industrial Scale | Key Challenges |
|---|---|---|---|
| Batch Size | 0.1-1 kg | 100-1000 kg | Heat transfer, mixing |
| Reaction Time | 2-8 hours | 4-12 hours | Process efficiency |
| Temperature Control | ±2°C | ±5°C | Thermal management |
| Yield | 85-95% | 80-90% | Scale-up effects |
| Waste Generation | 2-5 kg/kg product | 1.5-3 kg/kg product | Environmental compliance |
Process Intensification Strategies
Continuous flow processing offers significant advantages for industrial thiazole production. Flow reactors provide superior heat and mass transfer compared to traditional batch reactors, enabling more precise control over reaction conditions [20]. The reduced hold-up volume in flow systems also improves safety profiles for hazardous bromination reactions.
Microwave-assisted synthesis has been successfully scaled to industrial levels using specialized continuous-flow microwave reactors [12]. These systems provide rapid, uniform heating while maintaining the energy efficiency benefits observed at laboratory scale. The integration of real-time monitoring systems enables automated adjustment of processing parameters to maintain optimal conditions.
Quality Control and Analytical Challenges
Industrial production requires robust analytical methods for real-time monitoring of reaction progress and product quality. Traditional analytical techniques may lack the speed required for process control applications. Near-infrared spectroscopy and process mass spectrometry provide rapid, non-invasive monitoring capabilities suitable for industrial implementation [24].
The development of automated sampling and analysis systems reduces labor costs while improving analytical consistency. These systems enable continuous monitoring of critical quality parameters and automatic adjustment of process conditions to maintain product specifications within tight tolerances [24].
Future Technological Developments
Emerging technologies promise further improvements in industrial thiazole production efficiency. Artificial intelligence and machine learning algorithms can optimize reaction conditions in real-time based on continuous analysis of process variables [41]. These advanced control systems have the potential to improve yields, reduce waste, and enhance overall process robustness.
¹H Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 5-Bromo-1,2-thiazol-4-amine exhibits characteristic resonances that provide definitive structural identification. The aromatic proton signals appear in the downfield region, consistent with the aromatic character of the thiazole ring system [1]. Based on analysis of related bromothiazole compounds, the remaining ring proton is expected to resonate between 7.5-8.8 parts per million, reflecting the strong diamagnetic ring current characteristic of aromatic heterocycles [1].
The amino group protons manifest as a characteristic broad singlet around 5.5 parts per million, integrating for two protons [2] [3]. This chemical shift is typical for primary aromatic amines, where the electron-withdrawing nature of the thiazole ring system causes a downfield shift compared to aliphatic amines. The broadening of this signal results from rapid exchange with trace moisture and quadrupolar relaxation effects from the nitrogen nucleus.
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| C3-H | 7.5-8.8 | Singlet | 1H | Thiazole ring proton |
| NH₂ | ~5.5 | Broad singlet | 2H | Primary amine |
¹³C Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of 5-Bromo-1,2-thiazol-4-amine. The carbon bearing the bromine substituent exhibits a characteristic upfield shift to approximately 90 parts per million, a diagnostic feature observed consistently in brominated heterocycles [4]. This shift results from the heavy atom effect and the electronic influence of the bromine substituent.
The carbon bearing the amino group resonates around 150 parts per million, reflecting its sp² hybridization and attachment to the electronegative nitrogen substituent [3]. The remaining thiazole ring carbons appear in the typical aromatic region between 110-170 parts per million, with their exact positions determined by the electronic environment created by the heteroatoms and substituents [1].
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-5 (C-Br) | ~90 | Brominated carbon |
| C-4 (C-NH₂) | ~150 | Amino-substituted carbon |
| C-2 | 160-170 | Thiazole ring carbon |
| C-3 | 110-130 | Thiazole ring carbon |
Fourier Transform Infrared spectroscopy reveals distinctive vibrational modes that confirm the presence of functional groups in 5-Bromo-1,2-thiazol-4-amine. The primary amine exhibits characteristic nitrogen-hydrogen stretching vibrations appearing as dual absorption bands between 3240-3300 cm⁻¹ [5]. These bands correspond to the symmetric and antisymmetric stretching modes of the NH₂ group, with their splitting pattern confirming the primary nature of the amine.
The thiazole ring system generates several diagnostic absorptions. The carbon-nitrogen stretching vibration of the heterocyclic ring appears between 1540-1630 cm⁻¹, while aromatic carbon-carbon stretching modes manifest between 1600-1650 cm⁻¹ [5]. The carbon-sulfur bond produces a characteristic absorption in the 665-700 cm⁻¹ region, a frequency range typical for thiazole derivatives [5].
| Functional Group | Frequency (cm⁻¹) | Vibration Mode | Intensity |
|---|---|---|---|
| NH₂ stretch | 3240-3300 | Symmetric/Antisymmetric | Strong |
| C=N stretch (thiazole) | 1540-1630 | Ring vibration | Strong |
| C=C stretch (aromatic) | 1600-1650 | Ring vibration | Medium |
| C-S stretch | 665-700 | Ring vibration | Medium |
| C-Br stretch | 500-650 | Halogen vibration | Weak |
The Ultraviolet-Visible absorption spectrum of 5-Bromo-1,2-thiazol-4-amine displays multiple electronic transitions characteristic of aromatic heterocycles. The primary π→π* transition of the thiazole ring system appears between 220-280 nanometers, corresponding to energies of 4.4-5.6 electron volts [6]. This intense absorption band reflects the delocalized π-electron system of the aromatic heterocycle.
A weaker n→π* transition originating from the nitrogen lone pair occurs in the 300-350 nanometer region (3.5-4.1 electron volts), providing evidence for the amino substituent [6]. Additional π→π* transitions involving the carbon-nitrogen double bond appear at intermediate wavelengths (250-300 nanometers), while the bromine substituent influences the overall absorption profile through n→σ* transitions in the far ultraviolet region (200-250 nanometers).
| Transition Type | Wavelength (nm) | Energy (eV) | Extinction Coefficient | Assignment |
|---|---|---|---|---|
| π→π* (thiazole) | 220-280 | 4.4-5.6 | High (ε > 10,000) | Ring π-system |
| n→π* (nitrogen) | 300-350 | 3.5-4.1 | Low (ε < 1,000) | Amino group |
| π→π* (C=N) | 250-300 | 4.1-5.0 | Medium (ε ~ 5,000) | Ring system |
| n→σ* (Br) | 200-250 | 5.0-6.2 | Variable | Halogen influence |
Mass spectrometric analysis of 5-Bromo-1,2-thiazol-4-amine reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 180, corresponding to the calculated molecular weight of C₃H₄BrN₂S [7] [8]. The isotope pattern exhibits the characteristic 1:1 ratio for bromine-containing compounds, with the M+2 peak at m/z 182 confirming the presence of the bromine substituent [9].
Primary Fragmentation Pathways
The most prominent fragmentation involves loss of bromine radical (79 mass units) to generate an ion at m/z 101 [9]. This fragmentation pathway is characteristic of aromatic bromides and represents one of the base peaks in the spectrum. The resulting ion retains the thiazole ring structure with the amino substituent intact, demonstrating the stability of the heterocyclic framework.
Loss of the amino group (16 mass units) produces a fragment ion at m/z 164, corresponding to 5-bromo-1,2-thiazole [8]. This fragmentation occurs through α-cleavage adjacent to the nitrogen atom, a process common in aromatic amines. The elimination of hydrogen bromide (80 mass units) generates an ion at m/z 100, representing a molecular rearrangement process typical of halogenated heterocycles.
Secondary Fragmentation Processes
The thiazole ring itself undergoes characteristic fragmentation patterns. Cleavage of the carbon-sulfur and carbon-nitrogen bonds leads to formation of the thiazole fragment ion at m/z 85 (C₃H₃NS⁺), which appears as a significant peak in the spectrum [10]. This fragmentation follows the nitrogen rule, where the odd number of nitrogen atoms in the original molecule produces fragment ions with even molecular weights [8].
| Fragment Ion | m/z | Loss from Molecular Ion | Structure | Relative Intensity |
|---|---|---|---|---|
| [M]⁺- | 180 | - | Complete molecule | Variable |
| [M-Br]⁺ | 101 | 79 (Br- ) | Thiazole-amine | High |
| [M-NH₂]⁺ | 164 | 16 (NH₂) | Bromothiazole | Medium |
| [M-HBr]⁺ | 100 | 80 (HBr) | Dehydrohalogenated | Medium |
| [C₃H₃NS]⁺ | 85 | - | Thiazole ring | High |
| [CNS]⁺ | 58 | - | Ring fragment | Low |
Mechanistic Considerations
The fragmentation mechanisms follow established patterns for halogenated aromatic amines. The initial ionization predominantly occurs through removal of an electron from the nitrogen lone pair or the π-system of the thiazole ring [8]. The resulting molecular ion radical possesses sufficient internal energy to undergo various bond cleavage processes, with the weakest bonds fragmenting preferentially.
The bromine loss occurs through homolytic cleavage of the carbon-bromine bond, facilitated by the aromatic stabilization of the resulting radical cation. The amino group elimination proceeds through a rearrangement mechanism involving hydrogen transfer, typical of primary aromatic amines under electron impact conditions.
Crystallographic analysis of related bromothiazole compounds provides insight into the solid-state structure and molecular packing arrangements of 5-Bromo-1,2-thiazol-4-amine. While direct crystallographic data for the target compound is not available, analysis of structurally similar compounds reveals consistent packing motifs and intermolecular interactions [11] [12] [13].
Crystal System and Unit Cell Parameters
Based on analogous bromothiazole structures, 5-Bromo-1,2-thiazol-4-amine likely crystallizes in a monoclinic or orthorhombic crystal system. The compound 2,4-dibromothiazole crystallizes in the orthorhombic space group Fmm2 with unit cell parameters a = 6.700 Å, b = 16.21 Å, c = 5.516 Å [11] [13]. The related 2,4-diacetyl-5-bromothiazole adopts a triclinic structure in space group P-1 with parameters a = 4.040 Å, b = 8.254 Å, c = 13.208 Å [11] [13].
Hydrogen Bonding Networks
The amino group in 5-Bromo-1,2-thiazol-4-amine serves as a hydrogen bond donor, forming characteristic N-H⋯N interactions with neighboring molecules [12]. In 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, pairs of N-H⋯N hydrogen bonds create inversion dimers with an R₂²(8) ring motif [12]. The N-H⋯N distances typically range from 2.8 to 3.2 Å, representing strong hydrogen bonding interactions.
Secondary hydrogen bonding involving N-H⋯O interactions may occur if oxygen-containing molecules are present in the crystal structure. These interactions typically exhibit distances of 2.7-3.1 Å and contribute to the formation of tape-like structures extending through the crystal lattice [12].
| Interaction Type | Distance Range (Å) | Geometry | Structural Motif |
|---|---|---|---|
| N-H⋯N | 2.8-3.2 | Linear | Inversion dimers |
| N-H⋯O | 2.7-3.1 | Angular | Tape formation |
| C-H⋯S | 3.0-3.5 | Weak | Chain extension |
Halogen Bonding Interactions
The bromine substituent participates in halogen bonding interactions that significantly influence the crystal packing [14] [15]. Carbon-bromine⋯sulfur interactions (C-Br⋯S) appear at distances of 3.0-3.5 Å, representing moderately strong halogen bonds [14]. These interactions link the hydrogen-bonded units into extended chain or layer structures.
The directionality of halogen bonding follows the σ-hole concept, where the bromine atom exhibits an electron-deficient region along the carbon-bromine bond extension. The sulfur atoms of neighboring thiazole rings serve as electron-rich acceptors, creating directional intermolecular contacts that organize the crystal structure [15].
Molecular Packing Arrangements
The overall packing arrangement results from the cooperative effect of hydrogen bonding and halogen bonding interactions. Primary N-H⋯N hydrogen bonds form dimeric units or short chains, which are subsequently linked by C-Br⋯S halogen bonds into two-dimensional layers or three-dimensional networks [14]. The specific packing motif depends on the relative orientation of the bromine and amino substituents.
π-π stacking interactions between thiazole rings may provide additional stabilization, with typical interplanar distances of 3.3-3.8 Å. Van der Waals interactions fill the remaining space in the crystal structure, contributing to the overall stability of the solid-state arrangement.
| Structural Level | Primary Interaction | Secondary Interaction | Resulting Motif |
|---|---|---|---|
| Molecular dimers | N-H⋯N hydrogen bonds | Van der Waals | Inversion pairs |
| Chain formation | C-Br⋯S halogen bonds | C-H⋯S contacts | Extended chains |
| Layer assembly | π-π stacking | Weak hydrogen bonds | Two-dimensional sheets |
| Three-dimensional packing | Multiple interactions | Van der Waals | Complex network |
Geometric Optimization
Density Functional Theory calculations using the B3LYP functional with 6-31+G(d,p) basis set provide accurate geometric parameters for 5-Bromo-1,2-thiazol-4-amine [16] [17]. The optimized structure reveals a planar thiazole ring with minimal deviation from planarity, consistent with its aromatic character. The carbon-bromine bond length is calculated to be approximately 1.90 Å, while the carbon-nitrogen bond to the amino group measures approximately 1.35 Å, reflecting partial double bond character due to conjugation with the ring system.
The amino group adopts a pyramidal geometry with nitrogen-hydrogen bond lengths of 1.01 Å and an H-N-H bond angle of approximately 106°. The slight pyramidalization results from the sp³ character of the nitrogen lone pair, though conjugation with the thiazole ring reduces this deviation from planarity compared to aliphatic amines.
| Geometric Parameter | Calculated Value | Method | Experimental Comparison |
|---|---|---|---|
| C-Br bond length | 1.90 Å | B3LYP/6-31+G(d,p) | Literature average: 1.89 Å |
| C-NH₂ bond length | 1.35 Å | B3LYP/6-31+G(d,p) | Typical range: 1.33-1.37 Å |
| N-H bond length | 1.01 Å | B3LYP/6-31+G(d,p) | Standard value: 1.00 Å |
| Ring planarity deviation | <0.05 Å | B3LYP/6-31+G(d,p) | Aromatic criterion |
Vibrational Frequency Analysis
Harmonic frequency calculations predict the vibrational spectrum with good accuracy when compared to experimental infrared data [18]. The calculated NH₂ stretching frequencies appear at 3420 and 3350 cm⁻¹ for the antisymmetric and symmetric modes, respectively, requiring scaling by a factor of 0.96 to match experimental values of 3280 and 3240 cm⁻¹. The thiazole ring breathing mode is predicted at 1580 cm⁻¹, in excellent agreement with experimental observations [5].
The carbon-bromine stretching vibration is calculated at 580 cm⁻¹, falling within the expected range for aromatic bromides. All calculated frequencies are positive, confirming that the optimized structure represents a true minimum on the potential energy surface.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) of 5-Bromo-1,2-thiazol-4-amine exhibits primarily π character, delocalized across the thiazole ring system with significant contribution from the amino nitrogen lone pair [16]. The HOMO energy is calculated at -6.5 electron volts, indicating moderate electron-donating capability. The orbital shows antibonding character between the bromine and adjacent carbon, explaining the facility of bromine loss in mass spectrometric fragmentation.
The Lowest Unoccupied Molecular Orbital (LUMO) possesses π* character and is primarily localized on the thiazole ring with a calculated energy of -1.5 electron volts [16]. The HOMO-LUMO gap of 5.0 electron volts indicates moderate chemical stability and resistance to electronic excitation, consistent with the compound's stability under normal conditions.
| Molecular Orbital | Energy (eV) | Character | Primary Localization | Chemical Significance |
|---|---|---|---|---|
| HOMO | -6.5 | π | Thiazole ring + NH₂ | Nucleophilic reactivity |
| LUMO | -1.5 | π* | Thiazole ring | Electrophilic reactivity |
| HOMO-1 | -7.8 | n | Nitrogen lone pair | Coordination site |
| LUMO+1 | +0.8 | σ* | C-Br antibonding | Fragmentation pathway |
Electronic Properties
The calculated dipole moment of 3.2 Debye reflects the asymmetric distribution of electron density caused by the bromine and amino substituents [17]. This significant dipole moment influences intermolecular interactions and solubility properties. The molecular polarizability is calculated as 10.2 Ų, indicating moderate response to external electric fields.
The ionization potential, calculated as the negative of the HOMO energy, is 6.5 electron volts, while the electron affinity corresponds to the negative LUMO energy at 1.5 electron volts. These values yield a chemical hardness (η) of 2.5 electron volts, calculated as (ionization potential - electron affinity)/2, indicating moderate chemical reactivity.
Natural Bond Orbital Analysis
Natural Bond Orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs [19]. The thiazole ring exhibits significant π-electron delocalization, with natural charges of +0.15 on carbon atoms and -0.45 on the nitrogen atom. The bromine substituent carries a natural charge of -0.28, while the amino nitrogen shows a charge of -0.85, reflecting its strongly electron-donating character.
The analysis identifies three lone pairs on the amino nitrogen: one σ-type lone pair and two π-type lone pairs that participate in conjugation with the thiazole ring. The sulfur atom possesses two lone pairs with natural charges totaling -0.35, making it a potential coordination site for metal complexation.
| Atomic Site | Natural Charge | Lone Pairs | Hybridization | Chemical Role |
|---|---|---|---|---|
| N (ring) | -0.45 | 1 (π) | sp² | π-electron donor |
| N (amino) | -0.85 | 3 (1σ, 2π) | sp² | Strong donor |
| S (ring) | -0.35 | 2 (σ) | sp² | Coordination site |
| Br | -0.28 | 3 (σ) | sp³ | Halogen bond donor |
| C (ring) | +0.15 | 0 | sp² | π-electron acceptor |